The Analytical Scientist's Guide to Fmoc-3-fluoro-L-phenylalanine: A Multi-technique Approach to Structure Elucidation
The Analytical Scientist's Guide to Fmoc-3-fluoro-L-phenylalanine: A Multi-technique Approach to Structure Elucidation
Introduction: The Significance of Fluorine in Peptide Science
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of fluorine atoms into amino acid scaffolds has emerged as a powerful tool for modulating the physicochemical and biological properties of peptides.[1] The unique electronic nature of fluorine, being the most electronegative element, can profoundly influence a peptide's conformation, metabolic stability, hydrophobicity, and binding affinity to its biological target.[2][3] Fmoc-3-fluoro-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is a key building block in this endeavor.[4] Its application in solid-phase peptide synthesis (SPPS) allows for the precise introduction of a fluorinated aromatic residue, opening avenues for the development of novel therapeutics with enhanced pharmacological profiles.[5]
This in-depth technical guide provides a comprehensive framework for the structural elucidation of Fmoc-3-fluoro-L-phenylalanine. As a self-validating system, the protocols and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently confirm the identity and purity of this critical reagent. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining not just the "how" but the fundamental "why" behind each experimental choice.
Physicochemical Properties
A foundational understanding of the basic properties of Fmoc-3-fluoro-L-phenylalanine is paramount before embarking on its detailed structural analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₀FNO₄ | [6][7] |
| Molecular Weight | 405.42 g/mol | [6][7] |
| CAS Number | 198560-68-8 | [6][7] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 150 - 161 °C | [3] |
| Optical Rotation | [α]D²⁰ = -40 to -46º (c=1 in DMF) | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within Fmoc-3-fluoro-L-phenylalanine. For a comprehensive analysis, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
The following data is predicted based on the known spectral characteristics of the Fmoc protecting group, the phenylalanine backbone, and the influence of a fluorine substituent on an aromatic ring.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.8 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift. |
| ~7.90 | d | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |
| ~7.70 | t | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |
| ~7.42 | t | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |
| ~7.33 | t | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |
| ~7.30 - 7.10 | m | 4H | 3-F-Phe aromatic | The aromatic protons of the 3-fluorophenyl ring will appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ~4.30 | m | 1H | α-CH | The alpha-proton is coupled to the beta-protons and the amide proton. |
| ~4.25 | m | 3H | Fmoc-CH, Fmoc-CH₂ | The methine and methylene protons of the Fmoc group. |
| ~3.10 | m | 2H | β-CH₂ | The diastereotopic beta-protons are coupled to the alpha-proton, appearing as a multiplet. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Fmoc-3-fluoro-L-phenylalanine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
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Instrument Setup:
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Use a 500 MHz (or higher) NMR spectrometer for optimal resolution.
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Data Processing:
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Apply Fourier transformation to the free induction decay (FID).
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Phase and baseline correct the spectrum.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
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¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the fluorine atom will result in characteristic carbon-fluorine couplings (J-couplings).
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~173.5 | s | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~162.0 | d, ¹JCF ≈ 245 Hz | C-3 (ipso-carbon) | The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant. |
| ~156.0 | s | Fmoc C=O | The carbonyl carbon of the Fmoc protecting group. |
| ~143.8 | s | Fmoc aromatic (quaternary) | Quaternary carbons of the fluorenyl ring system. |
| ~140.7 | s | Fmoc aromatic (quaternary) | Quaternary carbons of the fluorenyl ring system. |
| ~138.0 | d, ³JCF ≈ 8 Hz | C-1 (ipso-carbon) | The ipso-carbon of the phenyl ring attached to the alanine backbone. |
| ~130.5 | d, ³JCF ≈ 8 Hz | C-5 | Aromatic carbon meta to the fluorine. |
| ~127.8 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |
| ~127.2 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |
| ~125.3 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |
| ~124.5 | d, ²JCF ≈ 18 Hz | C-2 or C-4 | Aromatic carbons ortho to the fluorine. |
| ~120.2 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |
| ~115.0 | d, ²JCF ≈ 21 Hz | C-4 or C-2 | Aromatic carbons ortho to the fluorine. |
| ~114.5 | d, ⁴JCF ≈ 2 Hz | C-6 | Aromatic carbon para to the fluorine. |
| ~65.7 | s | Fmoc-CH₂ | The methylene carbon of the Fmoc group. |
| ~55.0 | s | α-CH | The alpha-carbon of the amino acid. |
| ~46.7 | s | Fmoc-CH | The methine carbon of the Fmoc group. |
| ~37.0 | s | β-CH₂ | The beta-carbon of the amino acid. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use a 125 MHz (or corresponding field strength) NMR spectrometer.
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Tune the carbon probe and shim the instrument.
-
-
Data Acquisition:
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Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
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A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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-
Data Processing:
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Apply Fourier transformation, phasing, and baseline correction.
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Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
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¹⁹F NMR Spectroscopy: A Direct Look at Fluorine
¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus. The chemical shift is highly dependent on the electronic environment.
Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -113 | m | The fluorine atom on the aromatic ring will be coupled to the ortho and meta protons, resulting in a multiplet. The chemical shift is typical for a fluorine atom on a benzene ring. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
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Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a fluorine probe or a broadband probe that can be tuned to the ¹⁹F frequency.
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Tune the probe to the ¹⁹F frequency and shim the instrument.
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-
Data Acquisition:
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Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum.
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A reference compound, such as trifluorotoluene, may be used as an external standard.
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-
Data Processing:
-
Process the FID as with other NMR experiments.
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Reference the spectrum appropriately.
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NMR data collectively confirms the structure.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometry Data
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Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 406.14. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 404.13. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₂₄H₂₀FNO₄) with high accuracy.
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Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing key structural information. Common fragmentation pathways for Fmoc-protected amino acids include:
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Loss of the Fmoc group: A characteristic loss of the fluorenylmethoxy group (C₁₄H₁₀O) or the entire Fmoc group as dibenzofulvene (C₁₄H₁₀) is expected.
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Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus.
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Backbone fragmentation: Cleavage along the amino acid backbone, leading to characteristic b and y ions.
-
Sources
- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. hmdb.ca [hmdb.ca]
- 7. L -Fmoc-3-fluorophenylalanine 198560-68-8 [sigmaaldrich.com]
